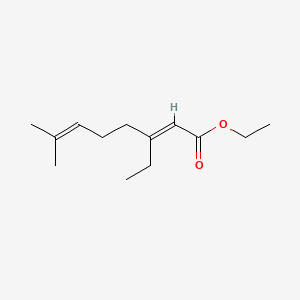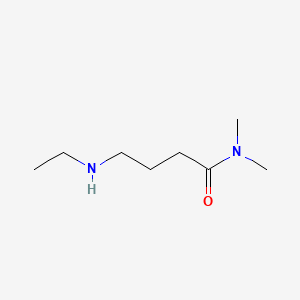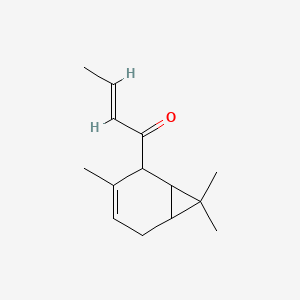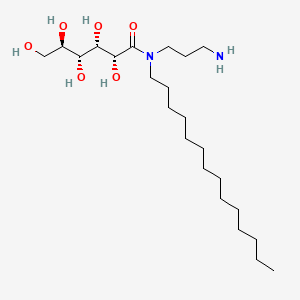
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is a compound that belongs to the class of gluconamides It is characterized by the presence of a long tetradecyl chain and an aminopropyl group attached to the gluconamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide typically involves the reaction of D-gluconic acid with tetradecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demand for this compound in various applications.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and tetradecyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial products.
作用機序
The mechanism of action of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological membranes, proteins, and enzymes, leading to various biological effects. The long tetradecyl chain enhances the compound’s ability to integrate into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure with a shorter dodecyl chain.
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Similar structure with a longer hexadecyl chain.
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure with an even longer octadecyl chain.
Uniqueness
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and interaction with biological membranes, making it a versatile compound for various applications.
特性
CAS番号 |
93840-73-4 |
|---|---|
分子式 |
C23H48N2O6 |
分子量 |
448.6 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide |
InChI |
InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(17-14-15-24)23(31)22(30)21(29)20(28)19(27)18-26/h19-22,26-30H,2-18,24H2,1H3/t19-,20-,21+,22-/m1/s1 |
InChIキー |
UAVRZMKKFUTHLG-YUMYIRISSA-N |
異性体SMILES |
CCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


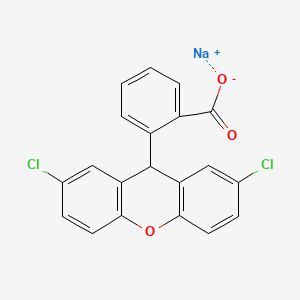
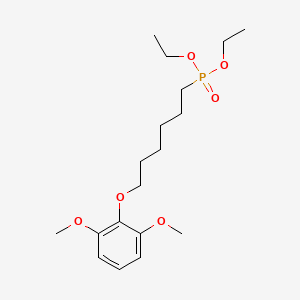
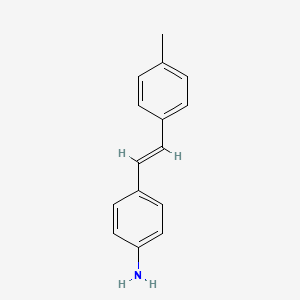

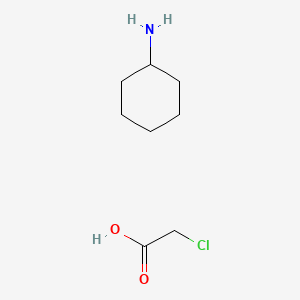
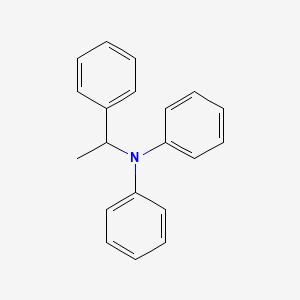
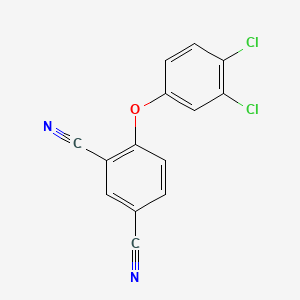

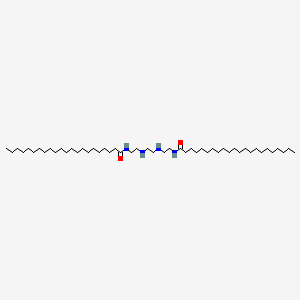
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
